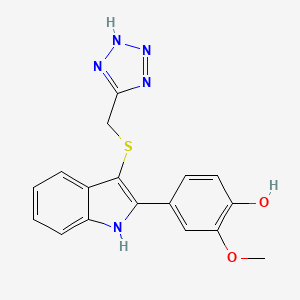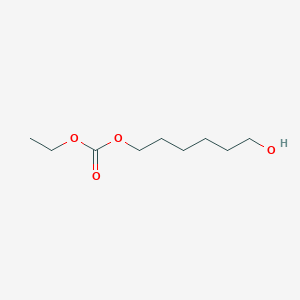
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a methyl group attached to a polycyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one typically involves multi-step organic reactions. The process begins with the preparation of the core polycyclic structure, followed by the introduction of hydroxyl groups and the methyl group through selective functionalization reactions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective introduction of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent.
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution Reagents: TsCl, thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the polycyclic structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estra-1,3,5(10),7,9,15-hexaen-17-one: A structurally related compound with similar polycyclic features but different functional groups.
11-Methylgona-1,3,5(10),6,8,13-hexaen-17-one: Another related compound with a similar core structure but lacking the hydroxyl groups.
Uniqueness
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one is unique due to the presence of multiple hydroxyl groups and a methyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological targets and provide versatility in chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
73529-18-7 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
1,2,15-trihydroxy-11-methyl-1,2,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H16O4/c1-8-6-11-13(20)7-14(21)17(11)10-4-2-9-3-5-12(19)18(22)16(9)15(8)10/h2-6,12,14,18-19,21-22H,7H2,1H3 |
InChI-Schlüssel |
FJQISDKPJQILRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(CC2=O)O)C3=C1C4=C(C=CC(C4O)O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)



![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)







![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
